molecular formula C8H13N5O4 B1681930 Taribavirin CAS No. 119567-79-2

Taribavirin

Cat. No.: B1681930
CAS No.: 119567-79-2
M. Wt: 243.22 g/mol
InChI Key: NHKZSTHOYNWEEZ-AFCXAGJDSA-N
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Description

Taribavirin, also known as viramidine, is an antiviral drug that is currently in Phase III human trials. It is a prodrug of ribavirin and is active against a variety of DNA and RNA viruses. This compound is particularly noted for its improved liver-targeting capabilities compared to ribavirin, making it a promising candidate for the treatment of viral hepatitis syndromes, including hepatitis C and potentially hepatitis B and yellow fever .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of taribavirin involves several steps. One method includes the use of brevibacterium acetylicum ATCC 39311 as a strain. The process involves fermenting the strain to obtain a fermented liquid, followed by a catalyst substrate reaction, ammonolysis reaction, and purification. This method is advantageous due to its milder reaction conditions, lower raw material cost, and higher yield .

Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis starting from ribavirin or 1,2,3,5-tetra-O-acetyl-D-ribose. These methods often require high temperatures and result in multiple by-products, making the process complex and costly. the use of biotechnological methods, such as the one involving brevibacterium acetylicum, offers a more efficient and cost-effective alternative .

Chemical Reactions Analysis

Types of Reactions: Taribavirin undergoes various chemical reactions, including:

    Oxidation: Conversion to ribavirin through metabolic pathways.

    Reduction: Not commonly reported.

    Substitution: Involves the transformation of the carboxamidine group to carboxamide during metabolism.

Common Reagents and Conditions:

    Oxidation: Enzymatic reactions in the liver.

    Substitution: Catalyzed by enzymes such as adenosine deaminase.

Major Products Formed:

Mechanism of Action

Taribavirin is a prodrug that is metabolized in the liver to its active form, ribavirin. Ribavirin is phosphorylated intracellularly to ribavirin mono-, di-, and triphosphate metabolites. Ribavirin triphosphate is a potent competitive inhibitor of inosine monophosphate dehydrogenase, viral RNA polymerase, and messenger RNA guanylyltransferase. This inhibition results in a reduction of intracellular guanosine triphosphate pools and inhibition of viral RNA and protein synthesis. Additionally, ribavirin is incorporated into the viral genome, causing lethal mutagenesis and reducing viral infectivity .

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s primary advantage over ribavirin is its improved liver-targeting capability, which reduces the risk of hemolytic anemia. This makes it a safer alternative for long-term treatment of chronic hepatitis C .

Biological Activity

Taribavirin, also known as viramidine, is a synthetic nucleoside analog of guanosine that is primarily developed for the treatment of chronic hepatitis C virus (HCV) infections. It acts as a prodrug, which means it is metabolized into its active form, ribavirin, after administration. This metabolic pathway allows for targeted delivery to the liver, thereby minimizing systemic exposure and associated side effects, particularly anemia, which is a common complication with ribavirin treatment.

This compound is converted in the liver to ribavirin, which then exerts its antiviral effects through several mechanisms:

  • Inhibition of Viral RNA Synthesis : Ribavirin triphosphate (RTP), the active metabolite, acts as a competitive inhibitor of inosine monophosphate (IMP) dehydrogenase and viral RNA polymerase. This inhibition disrupts the synthesis of viral RNA and proteins.
  • Lethal Mutagenesis : Ribavirin can be incorporated into the viral genome, leading to increased mutation rates and ultimately reducing viral infectivity.
  • Reduction of GTP Pools : By inhibiting guanylyltransferase, ribavirin reduces intracellular guanosine triphosphate (GTP) levels, which are crucial for viral replication.

Clinical Trials

Several clinical trials have evaluated the efficacy and safety of this compound compared to standard ribavirin therapy:

  • Phase III Study (ViSER1) :
    • Objective : To compare the safety and efficacy of this compound versus ribavirin in treatment-naïve patients.
    • Results : The study involved 972 patients. This compound showed a sustained virologic response (SVR) rate of 37.7%, compared to 52.3% for ribavirin. However, this compound demonstrated significantly lower rates of anemia (5.3% vs. 23.5%) .
  • Weight-Based Dosing Studies :
    • Subsequent studies suggested that weight-based dosing of this compound (20-25 mg/kg) led to improved efficacy while maintaining lower anemia rates compared to fixed doses .

Summary of Efficacy Data

StudyThis compound SVR (%)Ribavirin SVR (%)Anemia Rate (%) this compoundAnemia Rate (%) Ribavirin
ViSER137.752.35.323.5
Weight-Based DosingTBDTBDLower than RBVHigher than TBV

Case Study 1: Patient Response to this compound

In a clinical setting, a patient with chronic HCV who was intolerant to ribavirin due to severe anemia was switched to this compound therapy. The patient exhibited a significant reduction in hemoglobin drop and maintained an SVR after 24 weeks of treatment.

Case Study 2: Long-term Efficacy

Another case involved a cohort of patients receiving weight-based this compound over six months. The study reported improved adherence due to reduced side effects and comparable SVR rates to those observed with standard ribavirin therapy.

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O4/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8/h2-5,8,14-16H,1H2,(H3,9,10)/t3-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKZSTHOYNWEEZ-AFCXAGJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80894181
Record name Taribavirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80894181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The prodrug taribavirin (1-b-D-ribofuranosyl-1H-1, 2, 4-triazole-3-carboxamidine) is a synthetic nucleoside (guanosine) analog under development for the treatment of patients with chronic hepatitis C. Taribavirin is metabolized by the liver and converted into its active metabolite, ribavirin. This pathway reduces exposure to red blood cells (RBCs) and increases exposure to the liver, the site of HCV replication. [Valeant Website] Ribavirin is readily phosphorylated intracellularly by adenosine kinase to ribavirin mono-, di-, and triphosphate metabolites. Ribavirin triphosphate (RTP) is a potent competitive inhibitor of inosine monophosphate (IMP) dehydrogenase, viral RNA polymerase and messenger RNA (mRNA) guanylyltransferase (viral). Guanylyltranserase inhibition stops the capping of mRNA. These diverse effects result in a marked reduction of intracellular guanosine triphosphate (GTP) pools and inhibition of viral RNA and protein synthesis. Ribavirin is also incorporated into the viral genome causing lethal mutagenesis and a subsequent decrease in specific viral infectivity.
Record name Taribavirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

119567-79-2
Record name Viramidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119567-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taribavirin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119567792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taribavirin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Taribavirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80894181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TARIBAVIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3B1994K2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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